

# A Historical Perspective on the Development and Research of Methdilazine Hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methdilazine Hydrochloride*

Cat. No.: *B142503*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methdilazine hydrochloride**, a phenothiazine derivative, emerged in the mid-20th century as a first-generation antihistamine.<sup>[1][2]</sup> It was developed for the symptomatic relief of various allergic conditions, including urticaria, allergic rhinitis, and pruritic skin disorders.<sup>[3][4]</sup> As a member of the first-generation antihistamines, its pharmacological profile is characterized by antagonism of the H1 histamine receptor, which also results in sedative and anticholinergic properties due to its ability to cross the blood-brain barrier.<sup>[2][5]</sup> This technical guide provides a comprehensive historical perspective on the development and research of **Methdilazine Hydrochloride**, focusing on its synthesis, mechanism of action, and early clinical evaluation.

## Chemical and Physical Properties

**Methdilazine hydrochloride** is the hydrochloride salt of methdilazine.<sup>[3]</sup> It is a white microcrystalline powder with a slight, characteristic odor and a bitter, anesthetic taste.<sup>[6]</sup>

| Property                 | Value                                                                         |
|--------------------------|-------------------------------------------------------------------------------|
| Molecular Formula        | C <sub>18</sub> H <sub>21</sub> ClN <sub>2</sub> S                            |
| Molecular Weight         | 332.9 g/mol                                                                   |
| CAS Number               | 1229-35-2                                                                     |
| Melting Point            | 187.5-189 °C                                                                  |
| Solubility               | 1 g in 2 mL water, 2 mL alcohol, 6 mL chloroform; sparingly soluble in ether. |
| pH (1% aqueous solution) | 4.8-6.0                                                                       |

## Synthesis of Methdilazine Hydrochloride

The synthesis of **Methdilazine Hydrochloride** was first described in U.S. Patent 2,945,855, granted in 1960.<sup>[1]</sup> The core of the synthesis involves the alkylation of phenothiazine with a substituted pyrrolidylmethyl halide.

### Experimental Protocol: Synthesis of 10-(1-Methyl-3-pyrrolidylmethyl)phenothiazine Hydrochloride (Methdilazine Hydrochloride)

#### Step 1: Preparation of the Sodium Salt of Phenothiazine

A solution of 21 parts of phenothiazine in 250 parts of dry toluene is prepared. To this solution, 4 parts of sodamide are added, and the mixture is refluxed for four hours. This reaction deprotonates the amine of the phenothiazine ring, forming the sodium salt.

#### Step 2: Alkylation of the Phenothiazine Salt

To the cooled solution containing the sodium salt of phenothiazine, a solution of 15 parts of 1-methyl-3-chloromethylpyrrolidine in 50 parts of dry toluene is added dropwise with stirring. The reaction mixture is then refluxed for eight hours to facilitate the N-alkylation of the phenothiazine.

#### Step 3: Work-up and Isolation of the Free Base

After cooling, the reaction mixture is treated with 150 parts of water. The toluene layer is separated, washed with water, and then extracted with three 150 cc. portions of 3 N hydrochloric acid. The combined acid extracts are made alkaline with 20% sodium hydroxide solution. The liberated oily base is then extracted with ether. The ether extract is washed with water and dried over anhydrous potassium carbonate. The ether is then removed by distillation, and the residual oil, 10-(1-methyl-3-pyrrolidylmethyl)phenothiazine, is distilled under reduced pressure, boiling at 195-197° C. at 0.4 mm. Hg pressure.

#### Step 4: Formation of the Hydrochloride Salt

The distilled free base is dissolved in anhydrous ether and treated with a slight excess of a solution of hydrogen chloride in anhydrous ether. The precipitated 10-(1-methyl-3-pyrrolidylmethyl)phenothiazine hydrochloride is collected by filtration, washed with anhydrous ether, and dried. The resulting product has a melting point of 188-189° C.

## Pharmacological Profile

### Mechanism of Action

**Methdilazine Hydrochloride** is a competitive antagonist of the histamine H1 receptor.<sup>[4][7]</sup> In allergic reactions, histamine is released from mast cells and basophils and binds to H1 receptors on various effector cells, leading to symptoms such as pruritus, vasodilation, and increased vascular permeability.<sup>[7]</sup> **Methdilazine hydrochloride** competes with histamine for these receptor sites, thereby preventing the downstream signaling cascade that mediates the allergic response.<sup>[7]</sup>

### Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily signals through the Gq/11 family of G proteins. This initiates a cascade of intracellular events. Antagonism of the H1 receptor by **Methdilazine Hydrochloride** blocks this signaling pathway.



[Click to download full resolution via product page](#)

**Figure 1.** Histamine H1 Receptor Signaling Pathway and its inhibition by **Methdilazine Hydrochloride**.

## Pharmacokinetics

Detailed pharmacokinetic parameters for **Methdilazine Hydrochloride** in humans, such as half-life, clearance, and volume of distribution, are not readily available in the published literature. However, as a first-generation antihistamine, it is expected to be well absorbed after oral administration.<sup>[3]</sup> The onset of action is relatively quick, typically within 30 to 60 minutes.<sup>[4]</sup> Like other phenothiazines, it is likely metabolized in the liver.<sup>[6]</sup>

| Pharmacokinetic Parameter         | Value                                                    |
|-----------------------------------|----------------------------------------------------------|
| Bioavailability                   | Data not available                                       |
| Time to Peak Plasma Concentration | ~2-3 hours (typical for first-generation antihistamines) |
| Protein Binding                   | Data not available                                       |
| Metabolism                        | Hepatic                                                  |
| Elimination Half-life             | Data not available                                       |
| Excretion                         | Primarily renal                                          |

## Historical Clinical Development

The clinical utility of **Methdilazine Hydrochloride** was investigated in the early 1960s, shortly after its development. These early studies focused on its efficacy as an antihistamine and antipruritic agent.

## Key Clinical Trials

Several early clinical trials provided the initial evidence for the efficacy of **Methdilazine Hydrochloride**. While the full detailed protocols of these studies are not readily accessible, the available information is summarized below.

### 1. Crawford and Grogan (1960): Evaluation in Allergic Conditions

- Objective: To evaluate the efficacy of **Methdilazine Hydrochloride** in various allergic conditions.
- Methodology: This was a double-blind, placebo-controlled study. The specific patient population, dosage, and outcome measures are not detailed in the available abstract.
- Reference: Crawford LV, Grogan FT. Clinical evaluation of **methdilazine hydrochloride**, a new antihistamine, using double-blind and placebo control. J Tenn State Med Assoc. 1960 Jul;53:307-10.

### 2. Howell (1960): Evaluation as an Antipruritic Agent

- Objective: To assess the effectiveness of **Methdilazine Hydrochloride** in relieving pruritus (itching).
- Methodology: Details of the study design are not available in the abstract.
- Reference: Howell CM Jr. Evaluation of **methdilazine hydrochloride** as an antipruritic agent. N C Med J. 1960 May;21:194-5.

3. Rawitz and Mrksamer (1962): Evaluation in Allergic Rhinitis

- Objective: To evaluate the therapeutic effect of **Methdilazine Hydrochloride** in patients with allergic rhinitis.
- Methodology: The abstract indicates a clinical evaluation was performed, but specific details on the study design are not provided.
- Reference: Rawitz WE, Mrksamer D. Evaluation of **methdilazine hydrochloride** in therapy of alergic rhinitis. Curr Ther Res Clin Exp. 1962 Nov;4:564-7.

These early studies, though lacking in the detailed reporting standards of modern clinical trials, were instrumental in establishing **Methdilazine Hydrochloride** as a therapeutic option for allergic conditions.

## Experimental Workflows

The general workflow for the preclinical and early clinical evaluation of a first-generation antihistamine like **Methdilazine Hydrochloride** would have followed a logical progression from synthesis to clinical application.



[Click to download full resolution via product page](#)

**Figure 2.** Generalized historical workflow for the development of **Methdilazine Hydrochloride**.

## Conclusion

**Methdilazine Hydrochloride** holds a significant place in the history of antihistamine development. Its synthesis from the phenothiazine scaffold and its mechanism of action as an H1 receptor antagonist are well-established. Early clinical research in the 1960s confirmed its efficacy in treating allergic symptoms, paving the way for its use in clinical practice. While detailed quantitative pharmacokinetic and clinical data from its early development are not as readily available as for modern pharmaceuticals, the foundational research established it as a viable therapeutic agent. The subsequent development of second and third-generation antihistamines with improved side-effect profiles has largely superseded the use of first-generation agents like **Methdilazine Hydrochloride**. However, its historical development provides valuable insights into the evolution of allergy treatment and the principles of antihistamine pharmacology.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A Pilot Trial of an Antihistamine, Methdilazine, in Measles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methdilazine Hydrochloride | C18H21ClN2S | CID 14676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is Methdilazine Hydrochloride used for? [synapse.patsnap.com]
- 5. methdilazine | Dosing & Uses | medtigo [medtigo.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [A Historical Perspective on the Development and Research of Methdilazine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b142503#historical-perspective-on-the-development-and-research-of-methdilazine-hydrochloride>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)